molecular formula C10H18O3 B12612622 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- CAS No. 648903-65-5

1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)-

Cat. No.: B12612622
CAS No.: 648903-65-5
M. Wt: 186.25 g/mol
InChI Key: NPRYYGAEEIFLTE-VHSXEESVSA-N
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Description

1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl and vinyl groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy aldehydes or ketones.

    Hydroboration-Oxidation: Adding borane to alkenes followed by oxidation to form alcohols.

    Grignard Reaction: Reacting alkyl or aryl magnesium halides with carbonyl compounds to form alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Hydrogenation: Using metal catalysts to add hydrogen to unsaturated bonds.

    Continuous Flow Reactors: Employing continuous flow systems for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO₄.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, CrO₃.

    Reducing Agents: NaBH₄, LiAlH₄.

    Catalysts: Pd/C, PtO₂ for hydrogenation reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers, esters, or halides.

Scientific Research Applications

    Chemistry: Used as a building block for complex organic synthesis.

    Biology: Potential use in biochemical studies and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: A simpler diol with two hydroxyl groups.

    2-Ethenyl-3-hydroxyethyl-4-methylene-pentane: A similar compound with slight structural variations.

    4-Methylene-2-hydroxyethyl-1,5-pentanediol: Another structurally related compound.

Uniqueness

1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

648903-65-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(2R,3S)-2-ethenyl-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol

InChI

InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,9-13H,1-2,4-7H2/t9-,10+/m0/s1

InChI Key

NPRYYGAEEIFLTE-VHSXEESVSA-N

Isomeric SMILES

C=C[C@@H](CO)[C@H](CCO)C(=C)CO

Canonical SMILES

C=CC(CO)C(CCO)C(=C)CO

Origin of Product

United States

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